Decaglycerol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Decaglycerol is typically synthesized through the catalytic oligomerization of glycerol. This process involves the use of alkaline catalysts under controlled temperature and pressure conditions to promote the formation of ether bonds between glycerol molecules . The reaction can be represented as follows:

nC3H8O3→(C3H7O2)n+nH2O

where ( n ) represents the number of glycerol units.

Industrial Production Methods: In industrial settings, this compound is produced using a continuous process that involves the use of high-pressure reactors and alkaline catalysts. The reaction conditions are carefully controlled to ensure high yields and purity of the final product . The process typically involves the following steps:

Glycerol Feed: Pure glycerol is fed into the reactor.

Catalytic Reaction: The glycerol undergoes oligomerization in the presence of an alkaline catalyst at elevated temperatures (around 200-250°C) and pressures (10-20 bar).

Separation: The reaction mixture is then cooled, and the this compound is separated from the unreacted glycerol and by-products using distillation or other separation techniques.

Purification: The crude this compound is further purified to remove any residual impurities and achieve the desired purity level.

Análisis De Reacciones Químicas

Types of Reactions: Decaglycerol undergoes various chemical reactions, including:

Esterification: Reaction with fatty acids to form polyglycerol esters, which are used as emulsifiers in food and cosmetic products.

Etherification: Formation of ether bonds with other alcohols or polyols to create complex polyether structures.

Oxidation: Oxidative cleavage of the ether bonds to produce smaller polyols or glycerol derivatives.

Common Reagents and Conditions:

Esterification: Typically carried out using fatty acids (e.g., stearic acid, oleic acid) and acid catalysts (e.g., sulfuric acid) at elevated temperatures (150-200°C).

Etherification: Involves the use of alcohols or polyols and acid or base catalysts under controlled temperature and pressure conditions.

Oxidation: Performed using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.

Major Products:

Polyglycerol Esters: Formed from esterification reactions, used as emulsifiers and surfactants.

Polyether Structures: Resulting from etherification reactions, used in various industrial applications.

Glycerol Derivatives: Produced from oxidation reactions, used in pharmaceuticals and cosmetics.

Aplicaciones Científicas De Investigación

Decaglycerol, a polyglycerol ester with a structure of ten glycerol units, has diverse applications across scientific research and various industries due to its unique chemical structure and properties. Its long hydrophilic chain enhances its water solubility and interaction with biological membranes, making it useful as an emulsifier and surfactant in pharmaceutical and cosmetic formulations.

Scientific Research Applications

This compound is widely utilized in scientific research for its versatile properties:

- Chemistry As a building block for synthesizing complex polyether structures and a stabilizer in chemical reactions.

- Biology In formulating nonionic surfactants and emulsifiers for biological assays and cell culture media.

-

Medicine In drug delivery systems, particularly in preparing niosomes and liposomes for targeted drug delivery. this compound's amphiphilic nature makes it an excellent candidate for drug delivery systems, enhancing the solubility and bioavailability of drugs by forming vesicles that encapsulate them. Studies have shown that formulations containing this compound improve the pharmacokinetics of various therapeutic agents.

Table 2: Drug Delivery Applications of this compound

Drug Delivery System Type Efficacy Improvement Ceftibuten BBMVesicles Enhanced absorption Antiviral Prodrugs Lipophilic prodrugs Improved ocular delivery

Industrial Applications

This compound is used in various industries as an emulsifier, solubilizer, and stabilizer:

- Food Industry As an emulsifier.

- Cosmetic Industry As a solubilizer.

- Pharmaceutical Industry As a stabilizer.

Biological Activities

This compound, a polyol derived from glycerol, has garnered attention for its diverse biological activities.

-

Antimicrobial Properties Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that glycerol monolaurate, closely related to this compound, can disrupt bacterial cell membranes, leading to cell death. The mechanism involves destabilizing the lipid bilayer of bacterial cells, which inhibits growth and leads to cell lysis.

Table 1: Antimicrobial Activity of Glycerol Derivatives

Compound Minimum Inhibitory Concentration (MIC) Target Organism Glycerol Monolaurate 1.6 μg/mL Mycobacterium tuberculosis This compound Not specifically quantified Various bacteria -

Immunomodulatory Effects this compound has been shown to influence immune responses. A study on phosphoglycolipids containing glycerol moieties indicated that the configuration at the diacyl glycerol moiety is crucial for immunostimulation. The presence of specific receptors suggests that this compound may modulate cytokine production in immune cells, promoting the secretion of interleukins and tumor necrosis factor-alpha (TNF-α).

Case Study: Immunomodulation by Glycerol Derivatives

- A group of researchers investigated the effects of various glycerol derivatives on cytokine production in vitro. They found that certain configurations of glycerol derivatives significantly enhanced IL-6 and TNF-α production in macrophages.

Other potential applications

Mecanismo De Acción

Decaglycerol exerts its effects primarily through its ability to form stable emulsions and micelles. The molecule’s multiple hydroxyl groups interact with water molecules, enhancing its solubility and emulsifying properties . In drug delivery systems, this compound-based niosomes and liposomes encapsulate active pharmaceutical ingredients, protecting them from degradation and facilitating targeted delivery to specific tissues . The molecular targets and pathways involved in these processes include interactions with cell membranes and modulation of membrane fluidity .

Comparación Con Compuestos Similares

Glycerol: A simple polyol with three hydroxyl groups, used as a humectant and solvent.

Diglycerol: Composed of two glycerol units, used as an emulsifier and stabilizer.

Triglycerol: Composed of three glycerol units, used in similar applications as decaglycerol.

Uniqueness of this compound: this compound’s unique structure, with ten glycerol units, provides it with superior emulsifying and stabilizing properties compared to its simpler counterparts . Its high hydrophilicity and ability to form stable emulsions make it particularly valuable in applications requiring long-term stability and solubility .

Actividad Biológica

Decaglycerol, a polyol derived from glycerol, has garnered attention for its diverse biological activities. This article presents a detailed overview of the biological properties of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a glycerol derivative characterized by a long hydrophilic chain that enhances its solubility in water and its ability to interact with biological membranes. Its chemical structure allows it to function as an emulsifier and surfactant, making it useful in pharmaceutical and cosmetic formulations.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that glycerol monolaurate, closely related to this compound, can disrupt bacterial cell membranes, leading to cell death. The mechanism involves destabilizing the lipid bilayer of bacterial cells, which inhibits growth and leads to cell lysis .

Table 1: Antimicrobial Activity of Glycerol Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| Glycerol Monolaurate | 1.6 μg/mL | Mycobacterium tuberculosis |

| This compound | Not specifically quantified | Various bacteria |

2. Immunomodulatory Effects

This compound has been shown to influence immune responses. A study on phosphoglycolipids containing glycerol moieties indicated that the configuration at the diacyl glycerol moiety is crucial for immunostimulation. The presence of specific receptors suggests that this compound may modulate cytokine production in immune cells, promoting the secretion of interleukins and tumor necrosis factor-alpha (TNF-α) .

Case Study: Immunomodulation by Glycerol Derivatives

- A group of researchers investigated the effects of various glycerol derivatives on cytokine production in vitro. They found that certain configurations of glycerol derivatives significantly enhanced IL-6 and TNF-α production in macrophages.

3. Applications in Drug Delivery

This compound's amphiphilic nature makes it an excellent candidate for drug delivery systems. It can form vesicles that encapsulate drugs, enhancing their solubility and bioavailability. Studies have shown that formulations containing this compound improve the pharmacokinetics of various therapeutic agents .

Table 2: Drug Delivery Applications of this compound

| Drug | Delivery System Type | Efficacy Improvement |

|---|---|---|

| Ceftibuten | BBMVesicles | Enhanced absorption |

| Antiviral Prodrugs | Lipophilic prodrugs | Improved ocular delivery |

Toxicological Profile

While this compound is generally regarded as safe, its toxicity profile must be considered for therapeutic applications. Studies indicate minimal cytotoxicity at therapeutic concentrations; however, prolonged exposure may lead to adverse effects such as irritation or allergic reactions in sensitive individuals .

Propiedades

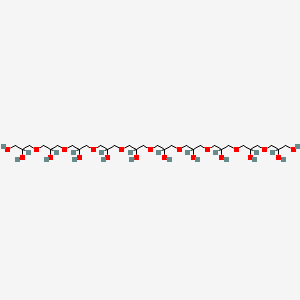

IUPAC Name |

3-[3-[3-[3-[3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62O21/c31-1-21(33)3-43-5-23(35)7-45-9-25(37)11-47-13-27(39)15-49-17-29(41)19-51-20-30(42)18-50-16-28(40)14-48-12-26(38)10-46-8-24(36)6-44-4-22(34)2-32/h21-42H,1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKDXPHSIQRTJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9041-07-0 | |

| Record name | Polyglycerin-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decaglycerol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decaglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.